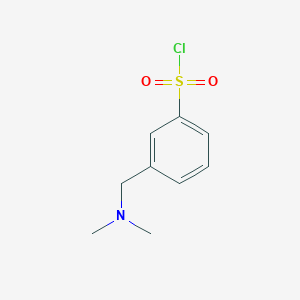
6-((4-Nitrophenyl)thio)nicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Nitrophenyl)thio)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a nitrophenyl group attached to the sulfur atom of the thioether linkage, which is further connected to the nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrophenyl)thio)nicotinic acid typically involves the reaction of 6-chloronicotinic acid with 4-nitrothiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 6-((4-Nitrophenyl)thio)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Nitrophenyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Amino derivative: Reduction of the nitro group yields 6-((4-aminophenyl)thio)nicotinic acid.
Sulfoxide/Sulfone: Oxidation of the thioether linkage yields the corresponding sulfoxide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
6-((4-Nitrophenyl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-((4-Nitrophenyl)thio)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in oxidative stress pathways. The nitrophenyl group may play a role in the compound’s ability to inhibit certain enzymes, while the nicotinic acid moiety could be involved in binding to specific receptors or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloronicotinic acid: A precursor in the synthesis of 6-((4-Nitrophenyl)thio)nicotinic acid.
4-Nitrothiophenol: Another precursor used in the synthesis.
6-((4-Aminophenyl)thio)nicotinic acid: A reduced form of the compound.
Uniqueness
6-((4-Nitrophenyl)thio)nicotinic acid is unique due to the presence of both a nitrophenyl group and a nicotinic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8N2O4S |
|---|---|
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
6-(4-nitrophenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)8-1-6-11(13-7-8)19-10-4-2-9(3-5-10)14(17)18/h1-7H,(H,15,16) |
InChI-Schlüssel |
QXBDKRSHLFXESD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)




![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)




